3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a methoxy group at the 3-position and a 2-(6-oxopyridazin-1(6H)-yl)ethyl group at the nitrogen atom. The presence of the pyridazinone moiety suggests potential biological activity, making it of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The pyridazinone intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Amidation: The final step involves the coupling of the alkylated pyridazinone with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-hydroxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide.
Reduction: 3-methoxy-N-(2-(6-hydroxypyridazin-1(6H)-yl)ethyl)benzamide.
Substitution: 3-substituted-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide.
Scientific Research Applications
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activity, it is studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Unique due to the presence of both methoxy and pyridazinone groups.
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)aniline: Similar structure but with an aniline core instead of benzamide.
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of this compound lies in its combination of the methoxy group, which can modulate its pharmacokinetic properties, and the pyridazinone moiety, which can confer specific biological activities. This combination makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-5-2-4-11(10-12)14(19)15-8-9-17-13(18)6-3-7-16-17/h2-7,10H,8-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRRKNETBUCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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